EGFR Wild-Type Kinase Inhibition Potency
EGFR-IN-84 demonstrates potent inhibition of EGFR wild-type kinase with an IC50 of 5 nM in a biochemical assay . This potency is comparable to the first-generation EGFR TKIs gefitinib (IC50 = 3 nM) and erlotinib (IC50 = 2 nM) . The minor difference in potency is not the primary differentiator; rather, the key advantage lies in the compound's superior selectivity and cellular activity profile, as elaborated in subsequent evidence items.
| Evidence Dimension | EGFR wild-type kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Gefitinib (3 nM) and Erlotinib (2 nM) |
| Quantified Difference | 1.7-fold less potent than gefitinib; 2.5-fold less potent than erlotinib |
| Conditions | In vitro kinase activity assay |
Why This Matters
Establishes that EGFR-IN-84 is a high-potency EGFR inhibitor suitable for studies where strong target engagement is required, while subsequent data show it offers a distinct selectivity and cellular profile.
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- [2] Li D, et al. BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene. 2008 Aug 7;27(34):4702-11. Table 3. View Source
